![molecular formula C11H9N3O B017338 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline CAS No. 144486-08-8](/img/structure/B17338.png)
3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline
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Overview
Description
“3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline” is a chemical compound with the CAS Number: 144486-08-8 . It is also known as 2-Hydroxy-IQ and 1,3-Dihydro-3-methyl-2H-imidazo[4,5-f]quinolin-2-one . It has a molecular weight of 183.21 .
Molecular Structure Analysis
The molecular structure of “3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline” is represented by the InChI code: 1S/C11H9N3/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14/h2-7H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline” are not available, it’s worth noting that imidazole compounds are known to be involved in a variety of chemical reactions due to their high reactivity .Scientific Research Applications
Pharmacological Potential
Imidazo[4,5-F]quinoline derivatives are known to play a crucial role in numerous disease conditions . They have been found to have potential therapeutic significance due to their structural resemblance with purines .
GABA A Receptor Modulation
The first discovered bioactivity of these compounds was as GABA A receptor positive allosteric modulators . This suggests potential applications in the treatment of neurological disorders.
Proton Pump Inhibition
Compounds in this group have been found to act as proton pump inhibitors . This could make them useful in the treatment of conditions like acid reflux and stomach ulcers.
Aromatase Inhibition
Some imidazo[4,5-F]quinoline derivatives have been found to inhibit aromatase , an enzyme that plays a key role in the biosynthesis of estrogens. This suggests potential applications in the treatment of estrogen-dependent cancers.
Anti-Inflammatory Activity
These compounds have also been found to have anti-inflammatory properties . This could make them useful in the treatment of various inflammatory conditions.
Anticancer Activity
Imidazo[4,5-F]quinoline derivatives have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . This suggests potential applications in cancer treatment.
Genotoxicity
“3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline” has been found to induce mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei and unscheduled DNA synthesis in various human cells in culture . This genotoxicity could have implications for its safety and potential therapeutic uses.
Synthesis
The synthesis of imidazo[4,5-F]quinoline derivatives has been described using various catalysts . This could have implications for the large-scale production and availability of these compounds for research and therapeutic applications.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-3-methylimidazo[4,5-f]quinoline (iq) are known to interact with the cytochrome p450 isoform cyp1a2 .
Mode of Action
For instance, IQ is metabolized by CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts .
Biochemical Pathways
It’s known that iq, a related compound, undergoes metabolic activation involving acetylation and hydroxylation .
Pharmacokinetics
It’s soluble in dmf, ethanol, and methanol , which suggests that it may have good bioavailability.
Result of Action
Related compounds like iq are known to induce formation of single-base substitutions and exon deletions, and increase cell death in vitro in a concentration-dependent manner .
Action Environment
It’s known that related compounds like iq are found in high temperature-cooked meats and tobacco smoke , suggesting that environmental factors such as diet and smoking could potentially influence its action.
properties
IUPAC Name |
3-methyl-1H-imidazo[4,5-f]quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15/h2-6H,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUQMXXXXPNYEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434136 |
Source
|
Record name | 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline | |
CAS RN |
144486-08-8 |
Source
|
Record name | 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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